[(Furan-3-yl)methoxy](triphenyl)silane
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Overview
Description
(Furan-3-yl)methoxysilane is an organosilicon compound that features a furan ring attached to a triphenylsilane moiety via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-yl)methoxysilane typically involves the reaction of furan-3-ylmethanol with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a methoxy intermediate, which then reacts with the triphenylchlorosilane to form the desired product. The reaction conditions generally include:
- Solvent: Anhydrous tetrahydrofuran or dichloromethane
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for (Furan-3-yl)methoxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(Furan-3-yl)methoxysilane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or amines in the presence of a base.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
(Furan-3-yl)methoxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of bioactive molecules due to the presence of the furan ring, which is known for its biological activity.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Furan-3-yl)methoxysilane largely depends on the specific application and the chemical environment
Covalent Bond Formation: The silicon atom can form covalent bonds with other atoms or molecules, leading to the formation of new compounds.
Non-Covalent Interactions: The furan ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
(Furan-3-yl)methoxysilane can be compared with other similar compounds, such as:
Triphenylsilane: Lacks the furan ring and methoxy linker, making it less versatile in certain applications.
(Furan-2-yl)methoxy(triphenyl)silane: Similar structure but with the furan ring attached at a different position, which can influence its reactivity and applications.
(Thiophen-3-yl)methoxy(triphenyl)silane:
The uniqueness of (Furan-3-yl)methoxysilane lies in its combination of the furan ring, methoxy linker, and triphenylsilane moiety, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
835632-80-9 |
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Molecular Formula |
C23H20O2Si |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
furan-3-ylmethoxy(triphenyl)silane |
InChI |
InChI=1S/C23H20O2Si/c1-4-10-21(11-5-1)26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)25-19-20-16-17-24-18-20/h1-18H,19H2 |
InChI Key |
KADDUTOBGBGLHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=COC=C4 |
Origin of Product |
United States |
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